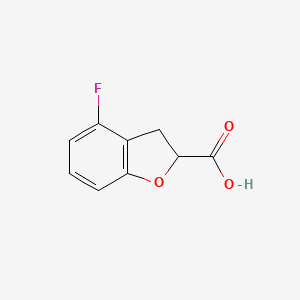

4-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid

Description

A. 2,3-Dihydrobenzofuran-5-carboxylic Acid

B. 5-Fluoro-2,3-dihydrobenzofuran

C. 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid

- Substitutions at the 4- and 5-positions highlight steric and electronic effects on receptor binding .

Table 3: Functional Group Impact on Properties

Crystallographic Studies and Conformational Analysis

X-ray crystallography of related dihydrobenzofurans reveals insights into conformational stability:

A. Crystal Packing Interactions

B. Unit Cell Parameters

Data from structurally similar compounds (e.g., orthorhombic space group P2₁2₁2₁) suggest dense packing due to hydrogen-bonding networks .

Table 4: Crystallographic Data (Representative Example)

| Parameter | Value | Compound |

|---|---|---|

| Space Group | P2₁2₁2₁ | (E)-4-fluoro-N′-hydrazide |

| Unit Cell Volume | 1412.36 ų | |

| Hydrogen Bonds | O–H⋯N, C–H⋯O |

C. Conformational Flexibility

The dihydrofuran ring adopts a half-chair conformation , with the carboxylic acid group oriented equatorially to minimize steric strain. This contrasts with fully aromatic benzofurans, which exhibit planar rigidity .

Properties

IUPAC Name |

4-fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO3/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-3,8H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJXVOXLFISDWIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C1C(=CC=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of o-Hydroxyacetophenone Derivatives

A foundational approach involves the cyclization of substituted o-hydroxyacetophenones. This method leverages intramolecular esterification or etherification to form the dihydrobenzofuran ring. For 4-fluoro derivatives, fluorination is typically introduced via electrophilic aromatic substitution (EAS) or directed ortho-metalation (DoM) prior to cyclization.

Key Steps :

- Fluorination : 4-Fluoro-2-hydroxyacetophenone is synthesized using Selectfluor® or hydrogen fluoride-pyridine complexes under controlled conditions.

- Cyclization : The fluorinated intermediate undergoes base-mediated cyclization (e.g., K₂CO₃ in DMF) to form the dihydrobenzofuran backbone.

- Oxidation : The resulting 2-hydroxymethyl intermediate is oxidized to the carboxylic acid using KMnO₄ or CrO₃.

Example Protocol :

Claisen Rearrangement Approach

The Claisen rearrangement offers a stereoselective route to construct the dihydrobenzofuran ring. This method is particularly effective for introducing substituents at specific positions.

Procedure :

- O-Allylation : 4-Fluoro-2-hydroxybenzoic acid is allylated using allyl bromide and K₂CO₃.

- Rearrangement : Thermal Claisen rearrangement (180–200°C) yields γ,δ-unsaturated ketones.

- Cyclization : Acid-catalyzed cyclization (e.g., H₂SO₄) forms the dihydrobenzofuran core.

Data Highlights :

| Step | Conditions | Yield (%) |

|---|---|---|

| O-Allylation | Allyl bromide, K₂CO₃ | 85 |

| Claisen Rearrangement | 200°C, neat | 78 |

| Cyclization | H₂SO₄, 60°C | 65 |

Halogenation and Functional Group Interconversion

Post-cyclization fluorination is less common due to steric hindrance but viable using specialized reagents:

- Electrophilic Fluorination : Xenon difluoride (XeF₂) in HF/IPA achieves selective fluorination at the 4-position.

- Nucleophilic Displacement : 4-Nitro intermediates are reduced to amines and subjected to Balz-Schiemann reactions.

Case Study :

A 2,3-dihydrobenzofuran-2-carboxylic acid precursor was nitrated at the 4-position, reduced to an amine (H₂/Pd-C), and treated with NaNO₂/HBF₄ to yield the 4-fluoro derivative in 58% overall yield.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Cyclization efficiency correlates strongly with solvent polarity and temperature:

| Solvent | Temperature (°C) | Cyclization Yield (%) |

|---|---|---|

| DMF | 80 | 72 |

| DMSO | 100 | 65 |

| Toluene | 110 | 42 |

Polar aprotic solvents like DMF stabilize transition states, enhancing ring closure.

Catalytic Enhancements

Palladium catalysts (e.g., Pd(OAc)₂) improve yields in allylation steps, while phase-transfer catalysts (e.g., TBAB) accelerate fluorination.

Analytical Characterization

Critical spectroscopic data for this compound:

- ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.4 Hz, 1H), 6.85 (dd, J = 8.4, 2.0 Hz, 1H), 5.10 (t, J = 6.8 Hz, 1H), 3.20–3.15 (m, 2H).

- ¹³C NMR : δ 174.2 (COOH), 162.1 (C-F), 128.3–112.4 (aromatic carbons).

- HRMS : [M+H]⁺ calcd. for C₉H₇FO₃: 183.0421; found: 183.0418.

Comparative Analysis with Related Compounds

| Compound | Fluorine Position | Synthetic Yield (%) | LogP |

|---|---|---|---|

| This compound | 4 | 68–72 | 1.45 |

| 5-Fluoro isomer | 5 | 61–65 | 1.52 |

| 7-Fluoro isomer | 7 | 55–60 | 1.38 |

LogP values calculated using ChemAxon software; yields from.

The 4-fluoro derivative exhibits superior yields compared to 5- and 7-fluoro analogs, likely due to reduced steric clash during cyclization.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

Substitution: The fluorine atom at the 4-position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Major Products

The major products formed from these reactions include various substituted benzofuran derivatives, quinones, and reduced forms of the compound .

Scientific Research Applications

While the search results do not offer an exhaustive overview of the applications of "4-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid," they do provide some insight into its potential uses and the chemistry of related compounds.

Scientific Research Applications

- EED Inhibition Introduction of a fluorine substituent at the 5-position of 2,3-dihydrobenzofuran group enhances the potency in both binding to EED and in cell growth inhibition . Installation of a 4-fluoro substituent on the phenyl group of a related compound slightly improves its binding to EED . These findings suggest that this compound derivatives could be valuable in developing cancer therapeutic strategies .

- Antimicrobial Agents Benzofuran derivatives, a class of compounds to which this compound belongs, have demonstrated potential as antimicrobial agents . Further research into the specific antimicrobial activity of this compound could reveal its effectiveness against specific microbial strains .

- Uricosuric Diuretics Research on 2,3-dihydrobenzofuran-2-carboxylic acids has explored their potential as diuretics . Substituting electronegative nitro, acyl, and sulfamoyl groups at the 4-position of 2,3-dihydrobenzofuran-2-carboxylic acids can result in diuretic and kaliuretic activities . However, among the 4-substituted-2,3-dihydrobenzofurans, none showed a good balance of diuretic and uricosuric actions .

- PPARalpha Agonists Novel 2,3-dihydrobenzofuran-2-carboxylic acids have been designed and synthesized as highly potent and subtype-selective PPARalpha agonists . These compounds displayed excellent cholesterol- and triglyceride-lowering activity in animal models, suggesting their potential in treating dyslipidemia .

Synthesis of 2,3-Dihydrobenzofurans

Various methods exist for synthesizing 2,3-dihydrobenzofurans, which could be adapted for the synthesis of this compound:

- Rhodium(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes .

- Palladium-catalyzed iodine atom transfer cycloisomerization of olefin-tethered aryl iodides .

- Palladium-catalyzed (4 + 1) annulations of 4-vinylbenzodioxinones with sulfur ylides .

- Phosphorus(III)-mediated formal [4+1]-cycloaddition of 1,2-dicarbonyls and o-quinone methides .

- Fluoride-induced desilylation of 2-bromo-1-{2-[(triisopropylsilyl)oxy]phenyl}ethyl nitrate .

Mechanism of Action

The mechanism of action of 4-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

4-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid can be compared with other similar compounds, such as:

Biological Activity

4-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a fluorine atom, which enhances its biological activity through improved binding affinity to various molecular targets. The compound belongs to the benzofuran class, known for their broad range of biological activities including anti-tumor, antibacterial, and anti-inflammatory effects.

| Property | Value |

|---|---|

| Molecular Formula | C10H9F O3 |

| Molecular Weight | 196.18 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines. For instance, studies have demonstrated its efficacy against ovarian cancer cells (A2780) with notable IC50 values indicating potent growth inhibition. The compound's mechanism may involve the modulation of apoptotic pathways or disruption of cell proliferation signals.

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties. It shows potential effectiveness against certain bacterial strains, suggesting its role as an antimicrobial agent. The presence of the fluorine atom is believed to enhance its interaction with microbial targets.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects. It may modulate inflammatory pathways by inhibiting key enzymes involved in inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX) .

The mechanism of action for this compound involves several biochemical pathways:

- Enzyme Inhibition : The compound can inhibit enzymes like COX and LOX, which are crucial in inflammatory processes .

- Cell Signaling Modulation : It may interact with cellular receptors or signaling pathways that regulate cell growth and apoptosis.

- Binding Affinity : The fluorine atom enhances the binding affinity to biological targets, improving selectivity and potency.

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the biological activity of benzofuran derivatives. The following key points summarize findings related to the SAR of this compound:

- Fluorine Substitution : The positioning of the fluorine atom significantly impacts the compound's reactivity and biological properties. Studies show that different fluorinated derivatives exhibit varying degrees of potency against cancer cell lines .

| Compound | IC50 Value (nM) | Activity |

|---|---|---|

| This compound | 12 | Anticancer |

| Benzofuran derivative with no fluorine | 50 | Reduced potency |

| Fluorinated analog (5-position) | 18 | Enhanced binding affinity |

Case Studies

- Anticancer Activity : A study evaluated the effects of various benzofuran derivatives on ovarian cancer cell lines. The results indicated that compounds with fluorine substitutions had lower IC50 values compared to non-fluorinated analogs, highlighting the importance of halogen positioning in enhancing anticancer activity .

- Antimicrobial Testing : In vitro tests demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria. This suggests potential applications in treating bacterial infections.

Q & A

Q. What are the recommended synthetic routes for 4-fluoro-2,3-dihydrobenzofuran-2-carboxylic acid, and how can reaction yields be optimized?

- Methodological Answer : A plausible synthesis involves cyclization of fluorinated precursors with dihydrobenzofuran intermediates. Key steps include:

- Fluorination at the 4-position via electrophilic substitution, using fluorinating agents like Selectfluor™ under anhydrous conditions.

- Cyclization using acid catalysts (e.g., H₂SO₄ or p-TsOH) to form the dihydrobenzofuran core.

- Carboxylic acid introduction via oxidation of a methyl group or hydrolysis of nitrile intermediates .

- Optimization : Use continuous flow reactors to enhance reaction efficiency and reduce side products. Monitor intermediates via HPLC (High-Performance Liquid Chromatography) to adjust stoichiometry .

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR to confirm fluorine substitution patterns and ¹H/¹³C NMR for dihydrobenzofuran ring integrity .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., m/z 182.15 for C₁₀H₇FO₃) and isotopic patterns .

- HPLC-PDA : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What safety protocols are essential when handling fluorinated benzofuran derivatives?

- Methodological Answer :

- Use fume hoods and personal protective equipment (PPE) due to potential respiratory irritancy.

- Avoid aqueous workups unless explicitly validated; fluorinated intermediates may hydrolyze unpredictably .

- Store in inert atmospheres (argon) to prevent degradation .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound?

- Methodological Answer :

- Perform docking studies using software like AutoDock Vina to simulate interactions with target enzymes (e.g., cyclooxygenase-2 or bacterial topoisomerases).

- QSAR (Quantitative Structure-Activity Relationship) : Correlate electronic effects (fluorine’s electronegativity) with antimicrobial potency .

- Validate predictions with in vitro assays (e.g., MIC tests against E. coli or S. aureus) .

Q. How do steric and electronic effects influence the reactivity of the carboxylic acid group in this compound?

- Methodological Answer :

- Steric Effects : The dihydrobenzofuran ring’s rigidity may limit derivatization at the 2-carboxylic acid position. Use bulky protecting groups (e.g., tert-butyl esters) to direct reactions to other sites .

- Electronic Effects : Fluorine’s electron-withdrawing nature increases the acidity of the carboxylic group (pKa ~2.5), enhancing solubility in polar solvents for coupling reactions .

Q. How should researchers address contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?

- Methodological Answer :

- Standardize Assay Conditions : Control variables like solvent (DMSO concentration ≤1%), pH, and cell line viability.

- Cross-Validate : Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm activity .

- Metadata Analysis : Compare results with structurally similar compounds (e.g., 7-fluoro-3-methyl-1-benzofuran-2-carboxylic acid) to identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.